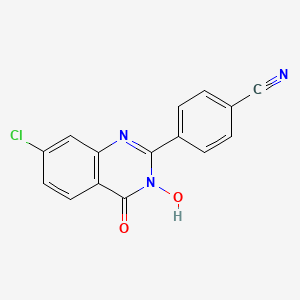

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

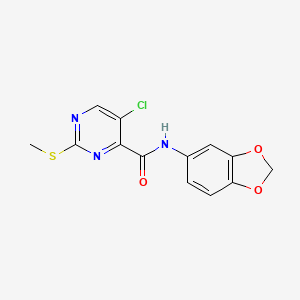

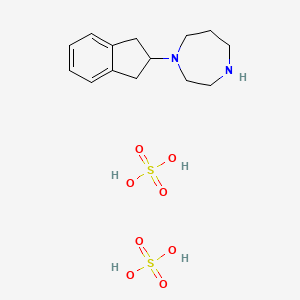

The compound “4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile” is a chemical compound with the molecular formula C15H8ClN3O2 . It belongs to the class of quinazolinones, which are heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of this compound involves a quinazolinone core, which is a bicyclic system containing two nitrogen atoms and a carbonyl group . The compound also contains a benzenecarbonitrile group attached to the quinazolinone core .Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.696 Da . Other physical and chemical properties such as boiling point and density are predicted to be 554.1±60.0 °C and 1.45±0.1 g/cm3, respectively .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques: 4-Oxo-3,4-dihydroquinazolyl derivatives, such as the compound , have been synthesized through interactions involving α-cyanoethylthioiminoacetate and substituted anthranilic acids. This process reveals prototropy in these compounds (Volovenko et al., 2002).

- Reactivity with Other Compounds: These derivatives show interesting reactivity when combined with (hetero)aromatic aldehydes, leading to the formation of various acrylonitriles, demonstrating their potential in creating diverse chemical structures (Khilya et al., 2006).

Applications in Heterocyclic Chemistry

- Formation of Complex Heterocyclic Compounds: By interacting with dihalobenzaldehydes and undergoing intramolecular cyclization, 4-oxo-3,4-dihydroquinazolinyl derivatives can form complex structures like 4-halo-12-oxo-12H-quino[2,1-b]quinazoline-6-carbonitriles. This highlights their utility in synthesizing intricate heterocyclic compounds (Khilya et al., 2004).

Exploration in Organic Synthesis

- Diverse Synthetic Pathways: The compound and its related structures have been used in various synthetic pathways, such as the treatment with TiCl4 leading to quinazolin-4-ones and 4-hydroxy-4-phenylquinazolines, illustrating the versatility of these compounds in organic synthesis (Chang & Kim, 2002).

- Reactions with Isocyanates: The compound's class reacts intriguingly with isocyanates, leading to the formation of oxazolo and oxazino derivatives. These reactions contribute to the exploration of novel organic compounds (Chern et al., 1988).

Propriétés

IUPAC Name |

4-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3O2/c16-11-5-6-12-13(7-11)18-14(19(21)15(12)20)10-3-1-9(8-17)2-4-10/h1-7,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTYPVKPJGJBHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327538 |

Source

|

| Record name | 4-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679160 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile | |

CAS RN |

477864-79-2 |

Source

|

| Record name | 4-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

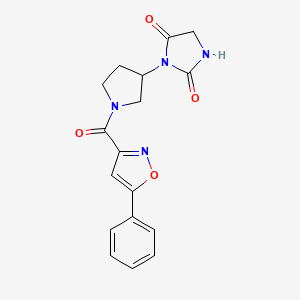

![8-(4-methoxyphenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2446211.png)

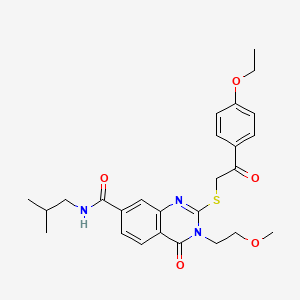

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2446225.png)

![N-(Furan-2-ylmethyl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2446230.png)